molecular formula C12H11ClN2 B177919 N1-(4-Chlorophenyl)benzene-1,4-diamine CAS No. 13065-93-5

N1-(4-Chlorophenyl)benzene-1,4-diamine

Cat. No.: B177919
CAS No.: 13065-93-5
M. Wt: 218.68 g/mol
InChI Key: NLGIEISQJFZTIS-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)benzene-1,4-diamine is an organic compound with the chemical formula C12H11ClN2. It appears as a white crystalline powder and is primarily used as an intermediate in organic synthesis. This compound is notable for its applications in the synthesis of organic dyes and fluorescent dyes, as well as its role as a ligand in organic synthesis catalysts and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N1-(4-Chlorophenyl)benzene-1,4-diamine typically involves a two-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure safety and efficiency, with attention to temperature, pressure, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N1-(4-Chlorophenyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(4-Chlorophenyl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of organic dyes and fluorescent dyes.

    Biology: Acts as a ligand in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N1-(4-Chlorophenyl)benzene-1,4-diamine involves its interaction with various molecular targets. As a ligand, it binds to metal ions and forms complexes that can catalyze organic reactions. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N1-(4-Chlorophenyl)benzene-1,2-diamine: Similar structure but differs in the position of the amino groups.

    N-(4-Chlorophenyl)-2-nitroaniline: Contains a nitro group instead of an amino group.

    4-(4-Chlorophenyl)aniline: Lacks the second amino group.

Uniqueness

N1-(4-Chlorophenyl)benzene-1,4-diamine is unique due to its specific arrangement of amino and chloro groups, which confer distinct reactivity and binding properties. This makes it particularly useful in the synthesis of dyes and as a ligand in catalytic processes .

Properties

IUPAC Name

4-N-(4-chlorophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGIEISQJFZTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406348
Record name N1-(4-Chlorophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13065-93-5
Record name N1-(4-Chlorophenyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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